Chemical structure of methyl 2-fluoro-3,4-dimethylbenzoate
Chemical structure of methyl 2-fluoro-3,4-dimethylbenzoate
Executive Summary
Methyl 2-fluoro-3,4-dimethylbenzoate (CAS: 1806292-14-7) is a specialized fluorinated aromatic building block used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the ortho-fluorine substitution combined with a vicinal dimethyl pattern. This specific arrangement serves two critical functions in medicinal chemistry: it modulates metabolic stability by blocking the labile ortho position, and it induces a specific torsional twist in the benzoate ester, influencing the binding conformation of downstream derivatives.
This guide analyzes the molecule's physicochemical properties, details authoritative synthetic routes, and explores its application in the development of Muscarinic M1 receptor positive allosteric modulators (PAMs) and boron-containing therapeutics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is a lipophilic ester characterized by a crowded aromatic ring. The 2-fluoro substituent creates a "metabolic shield" while the 3,4-dimethyl group adds significant hydrophobic bulk, often used to fill lipophilic pockets in protein targets.
| Property | Value | Note |
| IUPAC Name | Methyl 2-fluoro-3,4-dimethylbenzoate | |
| CAS Number | 1806292-14-7 | Ester form |
| Related CAS | 1427391-29-4 | Parent Acid (2-Fluoro-3,4-dimethylbenzoic acid) |
| Molecular Formula | C₁₀H₁₁FO₂ | |
| Molecular Weight | 182.19 g/mol | |
| Predicted LogP | ~2.8 - 3.1 | Highly lipophilic due to methyl/fluoro groups |
| H-Bond Donors/Acceptors | 0 / 2 | |
| Physical State | Solid (low melting) or Oil | Depending on purity/polymorph |
Structural Analysis: The "Ortho-Fluoro" Effect
The strategic placement of the fluorine atom at the C2 position is not merely for halogen bonding; it fundamentally alters the molecule's reactivity and conformation.
Electronic and Steric Modulation
-
Conformational Locking: The radius of the fluorine atom (1.47 Å) at the ortho position creates steric repulsion with the carbonyl oxygen of the ester. This forces the ester group out of coplanarity with the benzene ring, often locking the molecule into a specific conformation that can enhance selectivity in protein binding.
-
Metabolic Blocking: In many drug scaffolds, the ortho and para positions are susceptible to oxidative metabolism (CYP450). The C2-Fluorine blocks one ortho site, while the C3,C4-dimethyl groups block the meta and para positions, rendering the ring highly resistant to metabolic degradation.
Visualization of Structural Logic
The following diagram illustrates the electronic and steric zones of the molecule.
Figure 1: Structural dissection of Methyl 2-fluoro-3,4-dimethylbenzoate showing the interplay between the ortho-fluorine and the ester functionality.
Synthetic Pathways
Synthesis of this molecule typically proceeds via the parent acid, 2-fluoro-3,4-dimethylbenzoic acid . The challenge lies in establishing the 1,2,3,4-substitution pattern.
Primary Route: Esterification of the Benzoic Acid
This is the standard laboratory scale-up method. The parent acid is commercially available or synthesized via oxidation of 2-fluoro-3,4-dimethylbenzaldehyde.
Protocol:
-
Reagents: 2-Fluoro-3,4-dimethylbenzoic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (
, 1.5 eq) or Sulfuric Acid (cat.). -
Procedure:
-
Dissolve the acid in anhydrous methanol under
atmosphere. -
Cool to 0°C. Dropwise add
(exothermic). -
Reflux for 4–6 hours. Monitor by TLC (Acid disappears, less polar spot appears).
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with sat.
(to remove unreacted acid) and brine. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
De Novo Synthesis (From Aniline Precursor)
If the acid is unavailable, the "Balz-Schiemann" or "Sandmeyer-type" approach from 2-fluoro-3,4-dimethylaniline is the most authoritative route for introducing the ester functionality.
Workflow:
-
Precursor: 2-Fluoro-3,4-dimethylaniline.
-
Sandmeyer Reaction:
-
Diazotization (
) followed by reaction with to form the nitrile. -
Note: Direct carbonylation with
is also possible but requires high pressure.
-
-
Hydrolysis/Esterification:
-
Acid hydrolysis of the nitrile to the acid, followed by methylation.
-
Synthesis Flowchart
Figure 2: Synthetic logic flow from aniline precursor to the target methyl ester.
Applications in Drug Discovery
This molecule is not merely a solvent or reagent; it is a scaffold core .
Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)
Patent literature (EP 3428150 A1) highlights the use of the 2-fluoro-3,4-dimethylbenzoate motif in constructing M1 PAMs. These compounds are therapeutic candidates for Alzheimer's disease and Schizophrenia .[1]
-
Mechanism: The benzoate moiety serves as the anchor, while the ester is often hydrolyzed or converted to an amide to link with heterocyclic domains (e.g., pyrazoles).
-
Role of Fluorine: The 2-fluoro group likely restricts the rotation of the amide bond in the final drug, maintaining the active pharmacophore conformation.
Boron-Containing Therapeutics
In patent US 8853186 B2, analogs of this structure are used to synthesize boron-containing small molecules (benzoxaboroles).
-
Utility: These compounds are often explored as anti-inflammatory or antimicrobial agents. The methyl groups on the ring prevent unwanted oxidation of the boron-adjacent carbons.
Safety & Handling Protocol
While specific toxicology data for this exact ester is limited, it should be handled according to protocols for fluorinated benzoates .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over long periods.
-
Disposal: Incineration with a scrubber for HF (Hydrogen Fluoride) generation.
References
-
European Patent Office. (2019). Aromatic Ring Compound and Use Thereof (EP 3428150 A1).
- Context: Describes the use of 2-fluoro-3,4-dimethylbenzoic acid deriv
-
United States Patent and Trademark Office. (2014). Boron containing small molecules (US 8853186 B2).[2]
- Context: Utilizes the scaffold for boron-based drug discovery.
-
PubChem. 2-Fluoro-3,4-dimethylbenzoic acid (Precursor Data).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8853186B2 - Boron containing small molecules - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US7304028B2 - Use of methyl benzoic acid ester in perfume compositions - Google Patents [patents.google.com]
- 5. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
